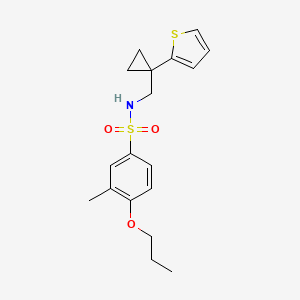
3-methyl-4-propoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-4-propoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H23NO3S2 and its molecular weight is 365.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization for Therapeutic Applications
The development and characterization of sulfonamide derivatives, including structures similar to 3-methyl-4-propoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide, have been explored for their potential in therapeutic applications. These compounds have been synthesized and evaluated for a variety of biological activities, such as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. Notably, some derivatives exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, showcasing their potential as safer therapeutic agents compared to existing treatments like celecoxib (Küçükgüzel et al., 2013).
Photodynamic Therapy Applications
The design of novel benzenesulfonamide derivatives has also been targeted at enhancing the efficacy of photodynamic therapy (PDT) for cancer treatment. Compounds incorporating the benzenesulfonamide moiety have been synthesized and characterized, showing promising properties as photosensitizers. Their photophysical and photochemical properties, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, have been identified as crucial for Type II mechanisms in PDT, indicating their potential as effective Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Applications
Research has also extended into the antimicrobial and antifungal efficacy of sulfonamide derivatives. Novel compounds have been synthesized and demonstrated interesting antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as against various fungi. This highlights the potential of these compounds in developing new antimicrobial agents with higher activity compared to reference drugs, offering a pathway to combat drug-resistant microbial strains (Ghorab, Soliman, Alsaid, & Askar, 2017).
Enzyme Inhibition for Therapeutic Targeting
The inhibition of carbonic anhydrases, a family of enzymes involved in many physiological and pathological processes, by sulfonamides incorporating various moieties, has been extensively studied. These inhibitors have shown potent activity against human carbonic anhydrases, which are targets for the treatment of conditions such as glaucoma, edema, epilepsy, and cancer. Research into these compounds has unveiled a rich landscape of structure-activity relationships, providing insight into the development of highly selective inhibitors for therapeutic use (Casini, Scozzafava, Mincione, Menabuoni, & Supuran, 2002).
Propiedades
IUPAC Name |
3-methyl-4-propoxy-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S2/c1-3-10-22-16-7-6-15(12-14(16)2)24(20,21)19-13-18(8-9-18)17-5-4-11-23-17/h4-7,11-12,19H,3,8-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJAHNQVBQDUHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CC2)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
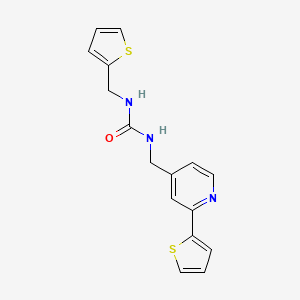
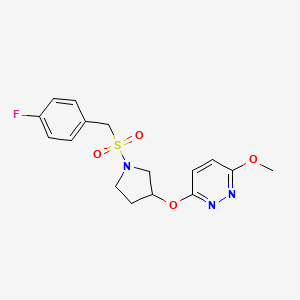
![N-[4-(4-pentylcyclohexyl)phenyl]-N'-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B2967335.png)
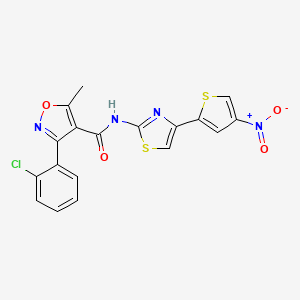
![Spiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide;dihydrochloride](/img/structure/B2967337.png)
![N-cyclohexyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2967338.png)
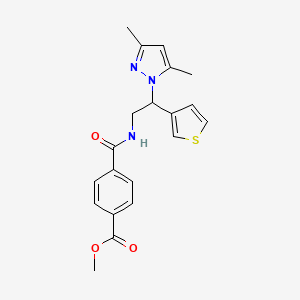
![2-Chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-benzenesulfonamide](/img/structure/B2967341.png)
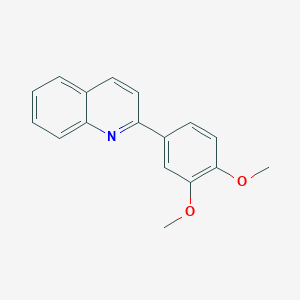
![(S)-6-(5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B2967347.png)
![N1-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(2-fluorophenyl)acetamide](/img/structure/B2967348.png)
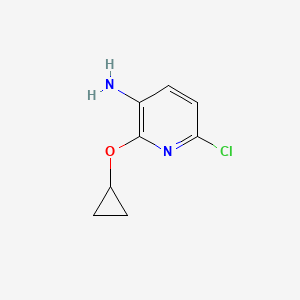
![5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2967350.png)

